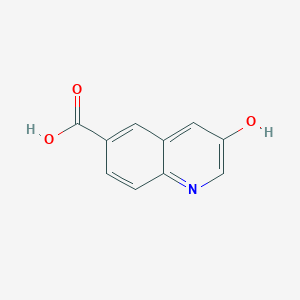

3-Hydroxyquinoline-6-carboxylic acid

Description

Historical context and discovery

The foundation for understanding this compound lies in the broader history of quinoline chemistry, which began with the pioneering work of German chemist Friedlieb Ferdinand Runge in 1834. Runge first extracted quinoline from coal tar, naming the compound "leukol," meaning "white oil" in Greek. This discovery established the fundamental quinoline structure that would later serve as the backbone for numerous derivatives, including the hydroxylated and carboxylated variants.

The specific compound this compound entered chemical databases relatively recently, with its initial creation date recorded as March 16, 2015, in the PubChem database. This timeline reflects the compound's emergence in modern chemical research, coinciding with advances in synthetic methodologies that enabled the precise functionalization of quinoline rings. The compound has undergone continuous updates in chemical databases, with the most recent modifications occurring as late as May 24, 2025.

The development of quinoline derivatives has been driven by their established biological activities and pharmaceutical applications. Quinoline derivatives have demonstrated remarkable therapeutic properties, including anti-malarial, antitumor, and antimicrobial activities. This historical context provided the impetus for synthesizing and studying specific functionalized quinolines like this compound, which combines the inherent bioactivity of the quinoline core with additional functional groups that may enhance or modify its properties.

Research into quinoline derivatives gained significant momentum during the twentieth century, particularly after the structural elucidation of naturally occurring quinoline alkaloids. The synthesis of quinoline and its derivatives became increasingly sophisticated, with various methodologies developed to access specific substitution patterns. This evolution in synthetic chemistry directly contributed to the availability and study of compounds such as this compound.

Classification within heterocyclic chemistry

This compound belongs to the quinoline family of heterocyclic aromatic compounds, which are characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. Within the broader classification system of heterocyclic chemistry, quinolines are categorized as nitrogen-containing heterocycles, specifically as benzazines or azanaphthalenes.

The compound represents a disubstituted quinoline derivative, featuring two distinct functional groups that significantly influence its chemical behavior and potential applications. The hydroxyl group positioned at the 3-carbon provides hydrogen bonding capabilities and influences the compound's polarity and solubility characteristics. Meanwhile, the carboxylic acid group at the 6-position introduces acidic properties and serves as a reactive site for further chemical transformations.

From a structural perspective, this compound exemplifies the quinoline-carboxylic acid class of heterocycles, which have gained prominence in medicinal chemistry due to their diverse biological activities. The positioning of substituents on the quinoline ring is crucial for determining both chemical reactivity and biological activity. The 3-hydroxy-6-carboxylic acid substitution pattern represents a specific arrangement that may confer unique properties compared to other quinoline derivatives.

The classification of this compound within heterocyclic chemistry also encompasses its role as a potential pharmaceutical intermediate. Quinoline derivatives have historically served as essential building blocks for drug development, particularly in the areas of antimicrobial and anticancer therapeutics. This compound's structural features position it within the subset of quinolines that may exhibit similar pharmacological potential.

Significance in organic chemistry research

The research significance of this compound stems from its potential as a versatile building block in organic synthesis and its relationship to biologically active natural products. The compound's structural features make it particularly valuable for medicinal chemistry applications, where the quinoline core serves as a privileged scaffold for drug development. Research has demonstrated that quinoline derivatives can act as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to their inherent antibacterial properties.

The dual functionality of this compound, combining both hydroxyl and carboxylic acid groups, provides multiple sites for chemical modification and derivatization. This characteristic enhances its utility in combinatorial chemistry approaches and structure-activity relationship studies. The hydroxyl group can participate in hydrogen bonding interactions, potentially influencing binding affinity to biological targets, while the carboxylic acid group can serve as a handle for conjugation reactions or further functionalization.

Recent synthetic methodologies have focused on developing efficient routes to access quinoline-carboxylic acid derivatives. Research by Riego and colleagues demonstrated new approaches to related 3-hydroxyquinoline-2-carboxylic acid compounds, highlighting the continued interest in this class of molecules for pharmaceutical applications. These synthetic developments underscore the importance of such compounds in accessing natural product analogs and potential therapeutic agents.

The compound's relevance extends to its role in understanding structure-activity relationships within quinoline-based therapeutics. Studies have shown that quinoline derivatives with specific substitution patterns can exhibit enhanced biological activities compared to unsubstituted quinolines. The presence of both hydroxyl and carboxylic acid functionalities in this compound makes it an excellent model compound for investigating how these functional groups influence biological activity and pharmacological properties.

Overview of key properties and characteristics

This compound exhibits a defined set of physical and chemical properties that reflect its heterocyclic structure and functional group composition. The compound possesses a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 grams per mole. These fundamental parameters place it within the size range typical of small molecule pharmaceuticals and organic building blocks.

The structural characteristics of the compound are defined by its International Union of Pure and Applied Chemistry name, this compound, which precisely describes the positions of the functional groups on the quinoline ring system. The compound's structure can be represented by the Simplified Molecular Input Line Entry System code: O=C(C1=CC=C2N=CC(O)=CC2=C1)O. This notation captures the essential connectivity and functional group arrangement within the molecule.

Chemical properties of this compound are significantly influenced by its functional groups. The hydroxyl group at the 3-position can participate in hydrogen bonding, enhancing the compound's solubility in polar solvents compared to unsubstituted quinolines. The carboxylic acid group contributes to the compound's acidic character and provides a site for salt formation, which can further modify solubility and handling characteristics.

Storage and stability considerations for this compound reflect its chemical nature and functional group sensitivity. Recommended storage conditions include sealed containers maintained at room temperature and protected from moisture. These requirements suggest that the compound exhibits reasonable stability under standard laboratory conditions but requires protection from environmental factors that could lead to degradation or unwanted chemical transformations.

The compound's physical appearance and handling characteristics have been documented in commercial sources, indicating its availability for research applications. The molecule's stability profile and storage requirements make it suitable for use in various synthetic and analytical applications, supporting its role as a research chemical and potential pharmaceutical intermediate.

Table 1: Fundamental Properties of this compound

Table 2: Structural Classification and Chemical Identifiers

Properties

IUPAC Name |

3-hydroxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJCKQVORNAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Method Using Trimellitic Anhydride and 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

One of the most documented industrially relevant methods involves the condensation of trimellitic anhydride with 3-hydroxy-2-methylquinoline-4-carboxylic acid to form quinophthalone derivatives, including 3-hydroxyquinoline carboxylic acids.

-

- Equimolar quantities of trimellitic anhydride and 3-hydroxy-2-methylquinoline-4-carboxylic acid are reacted.

- The reaction is conducted in a slurry medium composed of fatty acids and/or rosin acids, such as crude tall oil, which acts as a diluent.

- The temperature is maintained between 190°C and 225°C, typically around 210–220°C for about 2 hours.

- The reaction releases water and carbon dioxide, necessitating venting.

- After condensation, the mixture is cooled and diluted with solvents like chlorobenzene or isopropyl alcohol to precipitate the product.

- The product is filtered, washed with alcohol and water, and dried.

-

- Yields reported range from 90% to nearly quantitative (100%) under optimized conditions.

- Prior art methods using solvents such as o-dichlorobenzene or trichlorobenzene at temperatures between 120°C and 210°C yield about 58–59%, indicating the improved efficiency of the fatty acid slurry method.

-

- Use of fatty acid/rosin acid slurry medium improves reaction kinetics and yield.

- High temperature favors condensation and cyclization.

- Post-reaction washing steps ensure removal of residual solvents and impurities.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | Trimellitic anhydride + 3-hydroxy-2-methylquinoline-4-carboxylic acid (equimolar) | Quinophthalone carboxylic acid |

| Medium | Fatty acid/rosin acid mixture (e.g., crude tall oil) | Liquid slurry facilitates reaction |

| Temperature | 190–225°C (optimal 210–220°C) | High temperature promotes condensation |

| Reaction Time | ~2 hours | Efficient conversion |

| Yield | 90–100% | High yield with improved method |

| Post-treatment | Cooling, dilution with chlorobenzene or isopropyl alcohol, washing, drying | Purified product |

Pfitzinger Reaction and Related Synthetic Routes

The Pfitzinger reaction is a classical method for synthesizing hydroxyquinoline carboxylic acids, including positional isomers related to 3-hydroxyquinoline-6-carboxylic acid.

-

- Isatin reacts with enaminones or ketones in the presence of a base such as potassium hydroxide or sodium hydroxide.

- The reaction proceeds via ring opening of isatin and subsequent cyclization to form hydroxyquinoline derivatives.

- Acidification of the reaction mixture yields the hydroxyquinoline carboxylic acid.

-

- Continuous flow reactors and optimized base concentrations improve yield and scalability.

- Reaction conditions are tailored to favor substitution at the 6-position of quinoline ring.

-

- Straightforward and well-studied reaction pathway.

- Suitable for producing various hydroxyquinoline carboxylic acid isomers.

Note: Specific data for this compound via Pfitzinger reaction are limited, but the method is a recognized route for related compounds.

Oxidation of Halomethylquinoline Precursors

A more recent method involves the oxidation of halomethyl-substituted quinoline derivatives to the corresponding carboxylic acids.

-

- Starting from 5- or 6-halomethyl quinoxaline or quinoline derivatives.

- The halomethyl group is oxidized to a carboxylic acid using mild oxidizing agents.

- The oxidation is catalyzed by transition metals in aqueous alkaline suspension with oxygen as the oxidant.

- This method avoids harsh oxidants and complex purification.

-

- Halomethylquinoline synthesis: ~95% conversion and 97% selectivity.

- Oxidation step: approximately 80% yield.

-

- Economical and environmentally friendly due to catalytic air oxidation.

- Simple operations such as filtration and acidification suffice for purification.

- Suitable for sensitive substrates that degrade under strong oxidants.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halomethylquinoline synthesis | Standard halogenation procedures | 95–97 | High selectivity and conversion |

| Oxidation to carboxylic acid | Aqueous alkaline suspension, O₂, transition metal catalyst | ~80 | Mild, eco-friendly oxidation |

Multi-Step Synthesis via Protection, Addition, and Oxidation

A sophisticated laboratory-scale synthetic route reported involves:

- Protection of the 3-hydroxy group using methoxymethyl (MOM) protection.

- 1,2-Addition of methyllithium to the quinoline ring, followed by oxidation.

- Two-step oxidation to convert a methyl group into the carboxylic acid.

Final deprotection of the MOM group to yield 3-hydroxyquinoline-2-carboxylic acid derivatives, which can be adapted for position 6 analogs.

-

- Allows introduction of substituents and functional group transformations with high regioselectivity.

- Enables synthesis of substituted quinolines with potential biological activity.

-

- Multi-step and requires careful handling of organolithium reagents.

- More suited for research-scale synthesis than industrial production.

Source: Önem Yüce et al., 2005, Tetrahedron

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Reaction Conditions | Yield Range | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Condensation with Trimellitic Anhydride | 3-Hydroxy-2-methylquinoline-4-carboxylic acid + trimellitic anhydride | 190–225°C, fatty acid/rosin acid slurry | 90–100% | Industrial | High yield, solvent slurry medium |

| Pfitzinger Reaction | Isatin + enaminones + base | Base-mediated, acidification | Moderate | Industrial/Research | Classical method, positional isomers |

| Oxidation of Halomethylquinoline | 5- or 6-halomethyl quinoline derivatives | Aqueous alkaline, O₂, transition metal catalyst | ~80% | Industrial | Mild oxidation, eco-friendly |

| Multi-step Protection/Oxidation | 3-Hydroxyquinoline with MOM protection | Organolithium addition, oxidation, deprotection | Variable | Research | Complex, regioselective, for derivatives |

Research Findings and Analysis

- The condensation method using fatty acid slurry provides the highest yields and is scalable, making it the preferred industrial route.

- The oxidation of halomethyl precursors offers an environmentally benign alternative with good yields but requires access to halomethyl intermediates.

- Classical synthetic routes like the Pfitzinger reaction remain valuable for producing various hydroxyquinoline derivatives but may have lower yields and require optimization for position 6 substitution.

- Advanced multi-step syntheses allow structural modifications but are less practical for bulk preparation.

Chemical Reactions Analysis

1.2. Gould–Jacobs Reaction Modifications

While the Gould–Jacobs reaction typically produces 4-hydroxyquinolines, modified protocols enable access to 3-hydroxy derivatives. Anilines react with ethoxymethylenemalonate esters under cyclization, followed by saponification and decarboxylation .

Example Reaction Pathway :

-

Condensation of aniline with ethoxymethylenemalonate.

-

Cyclization in diphenyl ether with 2-chlorobenzoic acid.

2.1. Hydroxyl Group Transformations

The C3 hydroxyl group participates in:

-

Acetylation : Reaction with acetic anhydride yields 3-acetoxy derivatives (e.g., 3-acetoxy-6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

-

Tautomerism : Keto-enol tautomerism confirmed via - and -NMR, with equilibrium favoring the enol form in polar solvents .

NMR Data for Tautomerism Analysis :

| Solvent | C3 Shift (ppm) | C4 Shift (ppm) |

|---|---|---|

| DMSO- | 125.5 | 141.4 |

| CFCOD | 126.3 | 146.9 |

2.2. Carboxylic Acid Reactivity

The carboxylic acid group undergoes:

-

Esterification : Methanol/HSO converts the acid to methyl esters (e.g., methyl 3-hydroxy-6-methyl-2-phenylquinoline-4-carboxylate) .

-

Decarboxylation : Thermal elimination of CO at 200°C produces 3-hydroxyquinoline .

4.1. Cyclization Mechanisms

The Gould–Jacobs reaction proceeds via:

-

Nucleophilic attack by the aniline nitrogen on ethoxymethylenemalonate.

-

Cyclization with ethanol elimination.

4.2. Enzymatic Oxidation Specificity

CYP199A2 hydroxylates quinoline-6-carboxylic acid exclusively at C3 due to substrate binding geometry, with no activity toward quinoline derivatives substituted at C2, C3, or C4 .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of HQCA and its derivatives. Research has shown that certain derivatives exhibit potent antioxidant activity, which is crucial in combating oxidative stress-related diseases. For instance, compounds derived from 3-hydroxyquinoline-4-carboxylic acid have demonstrated significant antioxidant effects as measured by the ABTS assay method, with some derivatives surpassing the activity of ascorbic acid .

Pharmacological Properties

HQCA and its derivatives have been investigated for their pharmacological activities, including:

- Antipsychotic Effects : Some derivatives have shown promise in treating psychiatric disorders.

- Anti-inflammatory and Analgesic Activities : Compounds related to HQCA are being explored for their potential to alleviate pain and inflammation.

- Antimicrobial Properties : The compound has been tested against various pathogens, indicating potential use in developing antimicrobial agents .

Material Science Applications

Dyes and Pigments

Derivatives of HQCA are utilized as dyes in various applications. The synthesis of 3'-hydroxyquinophthalone-5-carboxylic acids, which are derived from HQCA, demonstrates their utility as dyes in textiles and plastics due to their vibrant colors and stability under UV light .

Polymer Chemistry

HQCA can serve as a building block in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in producing high-performance materials.

Analytical Chemistry Applications

Fluorescent Probes

Due to its unique chemical structure, HQCA can be employed as a fluorescent probe for detecting metal ions and other analytes. Its ability to chelate metals allows for the development of sensitive detection methods useful in environmental monitoring and biomedical applications.

Case Study 1: Antioxidant Activity Evaluation

A study synthesized a series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids to evaluate their antioxidant properties. Compounds with specific substitutions at the C6 position showed enhanced activity compared to standard antioxidants. The findings suggest that structural modifications can significantly influence the efficacy of these compounds as antioxidants .

Case Study 2: Development of Antimicrobial Agents

Research on HQCA derivatives has led to the discovery of compounds with notable antimicrobial activity against various strains of bacteria and fungi. These findings support the potential use of HQCA derivatives in pharmaceutical formulations aimed at treating infections .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Activities |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Antipsychotic, Anti-inflammatory | Various HQCA derivatives showing pharmacological effects |

| Material Science | Dyes, Polymers | 3'-hydroxyquinophthalone-5-carboxylic acids |

| Analytical Chemistry | Fluorescent probes for metal detection | HQCA as a chelating agent |

Mechanism of Action

The biological activity of 3-Hydroxyquinoline-6-carboxylic acid is attributed to its ability to interact with various molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes and disrupt cellular processes. The quinoline core structure allows for π-π interactions with nucleic acids and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Note: pKa values are predicted or extrapolated from similar carboxylic acids.

Key Differences and Implications

Substituent Position and Acidity

- Chlorinated Analogs: The chloro substituent in 6-chloroquinoline-3-carboxylic acid increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility compared to hydroxylated analogs .

Biological Activity

3-Hydroxyquinoline-6-carboxylic acid (3-HQCA) is an aromatic compound belonging to the quinoline family, characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the quinoline ring. Its molecular formula is C₉H₇NO₃, with a molecular weight of approximately 177.16 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structure of 3-HQCA can be represented as follows:

- Chemical Structure :

This compound

1. Antioxidant Properties

3-HQCA demonstrates significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity of 3-HQCA has been compared with other compounds, revealing promising results:

| Compound | Antioxidant Activity (ABTS Assay) |

|---|---|

| This compound | High |

| Ascorbic Acid | Standard |

2. Antimicrobial Activity

Research indicates that 3-HQCA exhibits antimicrobial properties against various bacterial strains. A study involving its derivatives highlighted that certain modifications enhance its efficacy against pathogens, suggesting a structure-activity relationship:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 22 |

3. Anticancer Activity

The anticancer potential of 3-HQCA has been explored in various studies. It has shown effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation:

- Case Study : In vitro studies demonstrated that 3-HQCA reduced the viability of HeLa cells (a cervical cancer cell line) significantly at concentrations ranging from 50 µM to 200 µM, indicating its potential as an anticancer agent.

The biological activities of 3-HQCA are attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Mechanism : It modulates signaling pathways involved in cell cycle regulation and apoptosis.

Research Findings

Recent studies have further elucidated the biological activities of 3-HQCA and its derivatives:

- A study published in Pharmaceutical Research found that certain derivatives exhibited enhanced cytotoxicity against cancer cells compared to 3-HQCA itself, indicating the importance of structural modifications for improved efficacy .

- Another research highlighted the potential of 3-HQCA in treating infections caused by resistant strains of bacteria, showcasing its relevance in current medical challenges .

Q & A

Q. What are the common synthetic routes for 3-Hydroxyquinoline-6-carboxylic acid, and what are the key reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Acylation and Cyclization : Reacting substituted anthranilate derivatives with acylating agents (e.g., methyl malonyl chloride) in the presence of triethylamine, followed by base-catalyzed heterocyclization to form the quinoline core .

- Functional Group Modifications : Hydroxylation at the 3-position via controlled oxidation (e.g., using KMnO₄ under acidic conditions) and carboxylation at the 6-position via carboxyl group introduction or protection/deprotection strategies .

- Key Conditions : Optimize temperature (70–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd for cross-coupling steps).

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Methyl malonyl chloride, Et₃N, DMF, 80°C | 65–75 | |

| Cyclization | NaOH, ethanol, reflux | 70–85 | |

| Hydroxylation | KMnO₄, H₂SO₄, 60°C | 50–60 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve proton environments. The hydroxyl (-OH) and carboxylic acid (-COOH) protons exhibit broad peaks (~δ 10–13 ppm) .

- IR Spectroscopy : Confirm functional groups via O-H stretching (2500–3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions, ensuring accurate mass matching (±5 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks for solid-state structure validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., triethylamine) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous runoff .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to study the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) improve accuracy for HOMO-LUMO gaps and charge distribution .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate aqueous or ethanol environments .

- Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

Q. What strategies can resolve contradictions in reported biological activities of quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the 6-position) and assess potency against targets (e.g., antimicrobial assays) .

- Assay Standardization : Control variables like pH, solvent (DMSO concentration ≤1%), and cell line viability to reduce inter-study variability .

- Stereochemical Considerations : Use chiral HPLC to isolate enantiomers and evaluate their distinct bioactivities .

Q. How can molecular docking and molecular dynamics (MD) simulations predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., bacterial dihydrofolate reductase) from PDB and remove water/ligands.

Ligand Parameterization : Assign partial charges (e.g., AM1-BCC) and optimize 3D geometry using Gaussian .

Software : Use AutoDock Vina with Lamarckian genetic algorithms for flexible docking .

- MD Validation : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.